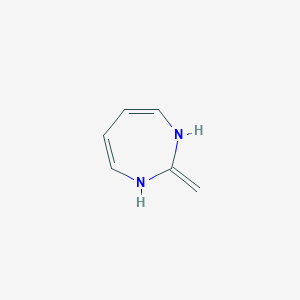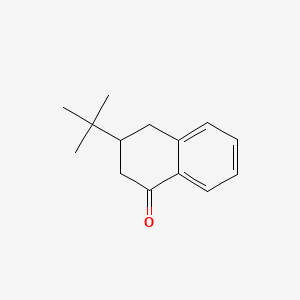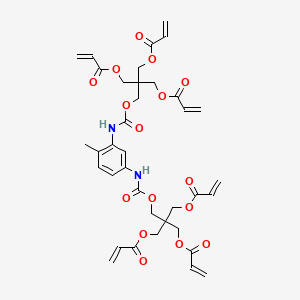![molecular formula C19H17N3O2 B14172344 3-[(2-Phenyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]propan-1-ol CAS No. 845669-34-3](/img/structure/B14172344.png)
3-[(2-Phenyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Phenyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]propan-1-ol is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a benzofuro[3,2-d]pyrimidine core with a phenyl group and an amino-propanol side chain, making it a unique molecule with significant research interest.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Phenyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]propan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles in the presence of a catalytic amount of sodium ethoxide or potassium carbonate to yield the desired benzofuro[3,2-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain precise control over reaction conditions and improve yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Phenyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-[(2-Phenyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[(2-Phenyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenyl-1benzofuro[3,2-d]pyrimidin-4(3H)-one
- 3,3’-(1,4-Phenyl-ene)bis-[2-(propyl-amino)-benzofuro[3,2-d]pyrimidin-4(3H)-one]
Uniqueness
Compared to similar compounds, 3-[(2-Phenyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]propan-1-ol is unique due to its specific structural features, such as the amino-propanol side chain. This structural difference may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development .
Propiedades
Número CAS |
845669-34-3 |
|---|---|
Fórmula molecular |
C19H17N3O2 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
3-[(2-phenyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]propan-1-ol |
InChI |
InChI=1S/C19H17N3O2/c23-12-6-11-20-19-17-16(14-9-4-5-10-15(14)24-17)21-18(22-19)13-7-2-1-3-8-13/h1-5,7-10,23H,6,11-12H2,(H,20,21,22) |
Clave InChI |
OLYUQJXHEKWANF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C(=N2)NCCCO)OC4=CC=CC=C43 |
Solubilidad |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B14172267.png)
![1-Bromo-2-[(cyclopent-3-en-1-yl)methyl]-3,4-difluorobenzene](/img/structure/B14172268.png)
![(5E)-5-{3-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14172270.png)


![Diprop-2-en-1-yl 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B14172287.png)
![5-[2-(furan-3-yl)ethyl]-5,8-dihydroxy-1,4a,6-trimethyl-3,4,6,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B14172296.png)

![(E)-3-phenyl-N-[(pyrazine-2-carbonylamino)carbamothioyl]prop-2-enamide](/img/structure/B14172302.png)
![4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)butanamide](/img/structure/B14172314.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-chloro-1-(phenylsulfonyl)-, ethyl ester](/img/structure/B14172317.png)
![(2-Methylpyrazolo[1,5-A]pyrimidin-3-YL)methanol](/img/structure/B14172327.png)

